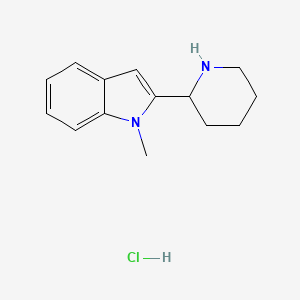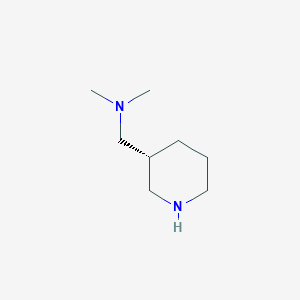![molecular formula C11H15O5P B3255471 Diethyl benzo[d][1,3]dioxol-5-ylphosphonate CAS No. 255042-45-6](/img/structure/B3255471.png)
Diethyl benzo[d][1,3]dioxol-5-ylphosphonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Diethyl benzo[d][1,3]dioxol-5-ylphosphonate involves the reaction of triethyl phosphite or tributylphosphite with N-(benzo[d][1,3]dioxol-5-ylchloromethyl)-4-bromoaniline. The reaction proceeds under reflux conditions, resulting in the formation of the target compound . Further details on reaction conditions, yields, and purification methods can be found in the relevant literature.
Molecular Structure Analysis
The crystal structures of two homologues related to this compound have been determined. These compounds exhibit similar planar conformations of the dioxole rings. Intra- and intermolecular hydrogen bonds (C-H…O and N-H…O) play a crucial role in the crystal packing of both molecules. Additionally, weak C-H…π interactions are observed .
Applications De Recherche Scientifique
Antiviral and Cytostatic Properties
Diethyl benzo[d][1,3]dioxol-5-ylphosphonate derivatives have shown promising antiviral activity. A study by Głowacka et al. (2016) synthesized a novel series of these derivatives, finding several compounds with potent activity against varicella-zoster virus. Additionally, some compounds exhibited cytostatic properties on various cell lines, including HeLa and L1210 cells (Głowacka et al., 2016).
Synthesis of Phycocyanobilin Components
Ngwe et al. (1994) utilized this compound in the regioselective preparation of specific phosphonates. These were then coupled with aldehydes for the synthesis of the C/D-rings component of phycocyanobilin, demonstrating its application in complex organic synthesis (Ngwe et al., 1994).
Applications in Antitumor Research
Wu et al. (2017) explored the antitumor properties of benzo[d][1,3]dioxoles-fused 1,4-thiazepines, which include derivatives of this compound. This research demonstrated significant antitumor activities, suggesting potential pharmaceutical applications in cancer treatment (Wu et al., 2017).
Phosphorylated Peptidomimetics
Lukashuk et al. (2013) showed that derivatives of this compound could be used in the synthesis of phosphorylated peptidomimetics. These compounds have potential applications in drug design, particularly in the development of novel therapeutic agents (Lukashuk et al., 2013).
Luminescent Complexes
Montalti et al. (2000) synthesized luminescent ruthenium(II) bipyridyl-phosphonic acid complexes using this compound derivatives. These complexes exhibited pH-dependent photophysical behavior, indicating their potential use in sensor technology and material science (Montalti et al., 2000).
Detection of Carcinogenic Lead
Rahman et al. (2020) developed ligands using this compound derivatives for the detection of carcinogenic lead. This study highlights its application in developing sensitive and selective sensors for environmental monitoring (Rahman et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
5-diethoxyphosphoryl-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-3-15-17(12,16-4-2)9-5-6-10-11(7-9)14-8-13-10/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPWADXNIJKXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC2=C(C=C1)OCO2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

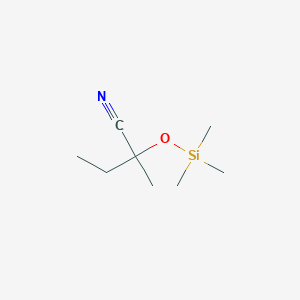
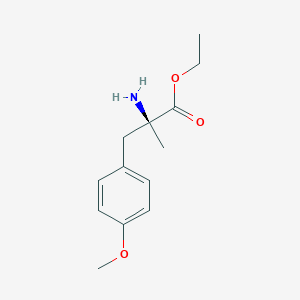


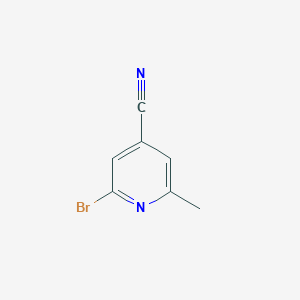

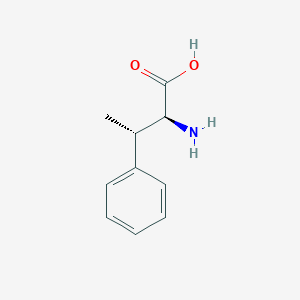

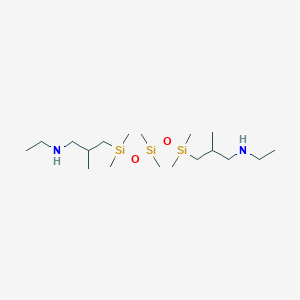
![2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride](/img/structure/B3255451.png)
